Gcn2-IN-6
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Description
Gcn2-IN-6 is a useful research compound. Its molecular formula is C19H12Cl2F2N4O3S and its molecular weight is 485.3 g/mol. The purity is usually 95%.
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Biological Activity
Gcn2-IN-6, also known as Compound 6d, is a potent inhibitor of the GCN2 kinase, which plays a crucial role in regulating cellular responses to stress, particularly in cancer biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
This compound operates primarily by inhibiting the GCN2 kinase, which is involved in the integrated stress response (ISR). The compound has demonstrated a strong inhibitory effect with an IC50 of 1.8 nM in enzymatic assays and 9.3 nM in cellular assays . In addition to its selectivity for GCN2, it also inhibits the PERK kinase with an IC50 of 0.26 nM in enzymatic assays but shows much weaker activity in cellular contexts (230 nM) .
Biological Effects
-
Cancer Cell Proliferation :
- This compound has been shown to sensitize acute lymphoblastic leukemia (ALL) cells to asparaginase treatment. In experiments with CCRF-CEM cells, the combination of asparaginase and this compound resulted in significant antiproliferative effects, which were not observed in GCN2-knockout mouse embryonic fibroblast (MEF) cells .
- In vivo studies using xenograft models revealed that treatment with this compound reduced tumor growth by approximately 24% when combined with asparaginase treatment .
-
Impact on Signaling Pathways :
- The inhibition of GCN2 by this compound leads to reduced phosphorylation of eIF2α and ATF4, key components of the ISR pathway activated under stress conditions. This suppression was consistent across various experimental setups, indicating a robust mechanism of action against stress-induced signaling pathways .
-
Differential Regulation in Cancer Cells :
- Research indicates that GCN2 plays a role in regulating the transcriptome and proteome of cancer cells. Inhibition of GCN2 results in increased protein synthesis and ribosome biogenesis, while downregulating processes linked to metabolism and extracellular matrix-related functions . This suggests that this compound could be utilized to modulate these pathways for therapeutic benefit.
Case Studies
Study 1: Acute Lymphoblastic Leukemia
In a study involving CCRF-CEM cells treated with asparaginase and this compound, researchers observed enhanced sensitivity to treatment, confirming the compound's potential as an adjunct therapy for ALL.
Study 2: Xenograft Models
In xenograft studies with A375 melanoma cells, administration of this compound resulted in significant tumor reduction when used alongside asparaginase. The compound effectively inhibited GCN2 pathway activation, leading to decreased levels of phosphorylated GCN2 and downstream effectors like ATF4 .
Data Tables
Parameter | This compound | Comparison Compound (e.g., GCN2iB) |
---|---|---|
GCN2 IC50 (Enzymatic) | 1.8 nM | N/A |
GCN2 IC50 (Cellular) | 9.3 nM | N/A |
PERK IC50 (Enzymatic) | 0.26 nM | N/A |
PERK IC50 (Cellular) | 230 nM | N/A |
Tumor Growth Reduction (%) | ~24% (in vivo) | Varies by study |
Properties
IUPAC Name |
N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F2N4O3S/c20-12-5-11(9-28)17(21)16(6-12)31(29,30)27-15-4-3-14(22)13(18(15)23)2-1-10-7-25-19(24)26-8-10/h3-8,27-28H,9H2,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXAWOQPYMAEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NS(=O)(=O)C2=CC(=CC(=C2Cl)CO)Cl)F)C#CC3=CN=C(N=C3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.